3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide
Description
Properties
Molecular Formula |
C8H5F4NS |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) |
InChI Key |
QICGZISNMSLKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Fluorination of Aromatic Precursors
Method:
Starting from chlorinated aromatic compounds such as 2,3-dichlorotrifluorotoluene, fluorination is achieved using fluorinating agents like Selectfluor or other electrophilic fluorinating reagents under controlled conditions (typically 60–260°C). This step replaces chlorine atoms with fluorine, yielding compounds like 2-fluoro-3-chlorotrifluoromethane, which serve as pivotal intermediates.
- A patent describes using 2,3-dichlorotrifluorotoluene as raw material, reacting with fluorination reagents in the presence of catalysts (e.g., metal fluorides) at elevated temperatures to produce fluorinated intermediates with high selectivity and yield (>67%).
- The process avoids hazardous reagents, emphasizing environmental safety.
Cyanide Substitution to Form Benzonitriles
Method:
The fluorinated intermediates undergo nucleophilic substitution with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) in polar solvents like acetonitrile or dimethylformamide at ambient or slightly elevated temperatures to afford trifluoromethylbenzonitriles.
- The synthesis of 2-chloro-6-trifluoromethylbenzonitrile involves heating with triethylamine and catalytic platinum on carbon, achieving yields exceeding 93%.
- The nitrile formation is a key step, providing a versatile precursor for subsequent amide formation.
Conversion to Thioamide Derivatives
Thioamidation of Benzonitriles
Method:
The nitrile intermediates are reacted with thiocarbonyl reagents such as 1,1'-thiocarbonyldiimidazole or isothiocyanates in suitable solvents (e.g., acetonitrile, DMSO) with catalysts like Cs₂CO₃ or K₂CO₃. The reaction typically proceeds at room temperature or mild heating, resulting in the formation of thioamide derivatives.
- A recent study reports the synthesis of thiosemicarbazide derivatives via reaction with 4-(trifluoromethyl)phenyl isothiocyanate, with yields ranging from 49% to 84%, depending on the substituents and conditions.
- The process favors S-alkylation over N-alkylation, providing regioselectivity crucial for the final compound.
Final Carbothioamide Formation
Method:
The thioamide derivatives are subjected to cyclization or direct reaction with amines or ammonia derivatives under reflux conditions, often in the presence of acids or bases, to afford the target carbothioamide. This step involves nucleophilic attack on the thiocarbonyl carbon, forming the desired compound.
- The synthesis of carbothioamides involves refluxing the thioamide with ammonia or primary amines, with yields typically above 80%.
- The process is optimized to minimize side reactions and maximize purity, with purification via recrystallization.
Summary of Key Preparation Parameters
| Step | Reagents | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Fluorination | Fluorinating reagent (e.g., Selectfluor) | Organic solvents (e.g., acetonitrile) | 60–260°C, 0.5–4 h | >67% | Cost-effective, environmentally friendly |
| Nitrile Formation | Cyanide source (NaCN, TMSCN) | Acetonitrile, DMSO | RT–80°C, 2–4 h | >93% | High selectivity |
| Thioamidation | Isothiocyanates, thiocarbonyl reagents | Acetonitrile, DMSO | RT–60°C | 49–84% | Regioselective S-alkylation |
| Carbothioamide Formation | Ammonia or primary amines | Refluxing solvents | Reflux 2–5 h | >80% | Purification by recrystallization |
Environmental and Industrial Considerations
The described methods emphasize the use of inexpensive, readily available reagents, and avoid hazardous substances such as highly toxic chlorinating agents or explosive fluorinating reagents. The processes are scalable, with high yields and purity suitable for industrial applications, aligning with green chemistry principles.
Chemical Reactions Analysis
Reduction Reactions
The thioamide group undergoes reduction under specific conditions:
-
Hydrogenation : Catalytic hydrogenation (e.g., using Raney nickel or Pd/C) reduces the C=S bond to C-H, yielding 3-fluoro-2-(trifluoromethyl)benzene-1-carboxamide (Fig. 1A ) .
-
Lithium Aluminum Hydride (LiAlH₄) : Converts the thioamide to a methylene amine (-CH₂NH₂) via complete reduction of both the carbonyl and thiol groups .
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | 25°C, 1.5 atm | Carboxamide | 89–95% | |
| LiAlH₄ | THF, reflux | Methylene amine | ~70%* |
*Inferred from analogous thioamide reductions.
Cyclization Reactions
The thioamide participates in heterocycle formation:
-
With α-Halo Ketones : Reacts with bromoacetyl derivatives (e.g., bromoacetophenone) in basic conditions to form thiazole rings (Fig. 1B ) .
-
Hydrazonoyl Chlorides : Forms thiazolyl-pyrazole hybrids via nucleophilic attack at the thiocarbonyl sulfur, followed by cyclization .
Key Example :
Reaction with 2-bromo-1-phenylpropan-1-one in DMF/K₂CO₃ yields a thiazole derivative with anti-inflammatory activity .
Nucleophilic Substitution
The electron-deficient aromatic ring directs electrophilic substitution to the para position of the fluorine atom:
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Product Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C4 | Precursor for amine derivatives |
| Halogenation | Cl₂, FeCl₃ | C4 | Building block for agrochemicals |
Condensation Reactions
The thioamide group condenses with carbonyl compounds:
-
With Aldehydes : Forms Schiff bases under acidic or neutral conditions (Fig. 1C ) .
-
With Isocyanates : Reacts to form thiourea derivatives, useful in pharmaceutical intermediates .
Example Synthesis :
Condensation with 4-(trifluoromethyl)phenyl isothiocyanate in acetonitrile yields a bis-thiourea derivative with potential kinase inhibition activity .
Oxidation Reactions
Controlled oxidation transforms the thioamide:
-
H₂O₂/CH₃COOH : Converts C=S to C=O, producing the corresponding carboxamide.
-
KMnO₄/H⁺ : Over-oxidation cleaves the aromatic ring, yielding trifluoroacetic acid derivatives .
Complexation with Metals
The sulfur atom coordinates with transition metals:
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The carbothioamide group can also play a role in the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The compound is compared to four structurally related carbothioamides and heterocyclic derivatives (Table 1):
Key Observations:
Substitution Patterns: The target compound’s ortho-fluoro and meta-trifluoromethyl groups enhance electronegativity and steric effects, critical for binding to JAK enzymes . In contrast, 4-(Trifluoromethyl)benzene-1-carbothioamide (para-CF₃) lacks these positional effects, reducing its relevance in JAK inhibition .
Physicochemical Properties :
- The target compound’s molecular weight (243.19) is lower than benzothiazole (324.33) and benzyloxy-substituted (295.76) analogs, favoring better membrane permeability .
- LogP values (e.g., 2.99 for the benzothiophene ester in ) suggest varying lipophilicity, impacting solubility and bioavailability .
Synthetic Routes :
Biological Activity
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide is a compound characterized by the presence of both trifluoromethyl and carbothioamide functional groups on a benzene ring. This unique combination imparts distinct chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
The structure of 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its reactivity is influenced by the electronegative trifluoromethyl group, which enhances its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the carbothioamide group may facilitate interactions with enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiourea and carbothioamide functionalities possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .
| Compound Type | Activity | MIC (µg/ml) |
|---|---|---|
| Benzoylthiourea Derivatives | Antibacterial against S. aureus | 2 |
| Triazolium Compounds | Antibacterial against E. coli | 4 |
Anti-inflammatory Activity
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators, thereby reducing inflammation. For example, certain derivatives showed significant inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) at 1 mM |
|---|---|
| Compound A | 93.80 |
| Diclofenac Sodium | 90.21 |
Urease Inhibition
Recent studies have highlighted the urease inhibitory potential of carbothioamide analogues. Compounds structurally related to 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide demonstrated moderate to significant urease inhibition, suggesting applications in treating conditions like urinary infections .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiourea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, showcasing their potential as alternative antimicrobial agents .
- Anti-inflammatory Assessment : Another investigation focused on evaluating the anti-inflammatory properties of related compounds through in vivo models. The results indicated that specific derivatives significantly reduced edema compared to control groups, suggesting their potential for clinical applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide, and how do reaction conditions influence yield?
- Methodology : Common routes involve thioamidation of the corresponding benzoyl chloride using ammonium thiocyanate under anhydrous conditions. For fluorinated analogs, trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield due to the electron-withdrawing effects of fluorine and trifluoromethyl groups .
- Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry of reagents (e.g., NH₄SCN in excess) to suppress side products like disulfides.
Q. How can spectroscopic techniques (NMR, IR) differentiate 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide from structurally similar compounds?
- Methodology :
- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at the 3-position (δ ≈ -110 ppm) and trifluoromethyl group (δ ≈ -60 ppm).
- IR : Confirm the C=S stretch (~1250 cm⁻¹) and absence of C=O (amide I band at ~1650 cm⁻¹).
- ¹H NMR : Aromatic protons show splitting patterns due to fluorine coupling (e.g., meta-fluorine coupling constants ~8–10 Hz) .
Q. What are the key solubility and stability parameters of this compound under varying pH and temperature conditions?
- Methodology : Perform stability assays in buffered solutions (pH 2–12) at 25°C and 40°C. Use HPLC to track degradation products. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous buffers may require co-solvents like ethanol (≤10% v/v) .
Advanced Research Questions
Q. How can computational quantum chemistry (DFT) predict the reactivity of the trifluoromethyl and fluorine substituents in nucleophilic/electrophilic reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential surfaces. For example:
- The trifluoromethyl group exhibits strong electron-withdrawing effects, lowering the LUMO energy at the benzene ring, favoring electrophilic attacks.
- Fluorine at the 3-position sterically hinders ortho-substitution, directing reactivity to para positions .
Q. What experimental designs (e.g., factorial design) are optimal for screening reaction parameters in synthesizing derivatives of this compound?
- Methodology : Apply a 2³ factorial design to evaluate factors: temperature (60–80°C), catalyst loading (0.1–1 mol%), and solvent polarity (DMF vs. THF). Analyze main and interaction effects via ANOVA. For example, higher temperatures may offset poor solubility in THF, improving yields .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be resolved?
- Methodology : Cross-validate assays under standardized conditions (pH, ionic strength). Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Investigate potential aggregation or solvent artifacts (e.g., DMSO interference) via dynamic light scattering .
Q. What reactor designs minimize decomposition of this compound during large-scale synthesis?
- Methodology : Use continuous-flow reactors with precise temperature control (≤5°C variation) to avoid thermal degradation. Optimize residence time via computational fluid dynamics (CFD) simulations to balance conversion and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
